molecular formula C22H28O3S B14358890 S-(4-Butoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate CAS No. 90336-49-5

S-(4-Butoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate

Cat. No.: B14358890
CAS No.: 90336-49-5
M. Wt: 372.5 g/mol
InChI Key: LUOFUWFDSPIHKM-UHFFFAOYSA-N
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Description

S-(4-Butoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate: is an organic compound with the molecular formula C22H28O3S It is characterized by the presence of butoxy and pentyloxy groups attached to a benzene ring, along with a carbothioate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Butoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate typically involves the following steps:

    Formation of the butoxyphenyl intermediate: This can be achieved by reacting 4-butoxyphenol with an appropriate alkylating agent under basic conditions.

    Formation of the pentyloxybenzene intermediate: Similarly, 4-pentyloxybenzene can be synthesized by reacting 4-hydroxybenzene with a pentyloxy group donor.

    Coupling reaction: The final step involves coupling the two intermediates in the presence of a thiocarbonylating agent to form the desired carbothioate compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing advanced catalytic systems and optimized reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

S-(4-Butoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

S-(4-Butoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of S-(4-Butoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Binding to specific enzymes or receptors: Modulating their activity.

    Interacting with cellular membranes: Affecting membrane fluidity and function.

    Inducing oxidative stress: Leading to cellular damage or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • S-(4-Pentylphenyl) 4-(pentyloxy)benzene-1-carbothioate
  • 4-(Butoxyphenyl) 4-(pentyloxy)benzene-1-carbohydrazide

Uniqueness

S-(4-Butoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate is unique due to its specific combination of butoxy and pentyloxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

90336-49-5

Molecular Formula

C22H28O3S

Molecular Weight

372.5 g/mol

IUPAC Name

S-(4-butoxyphenyl) 4-pentoxybenzenecarbothioate

InChI

InChI=1S/C22H28O3S/c1-3-5-7-17-25-19-10-8-18(9-11-19)22(23)26-21-14-12-20(13-15-21)24-16-6-4-2/h8-15H,3-7,16-17H2,1-2H3

InChI Key

LUOFUWFDSPIHKM-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)OCCCC

Origin of Product

United States

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